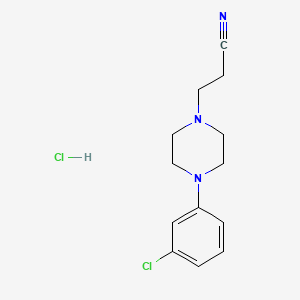

4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride

Description

Crystallographic Structure Determination

While crystallographic data for 4-(3-chlorophenyl)piperazine-1-propiononitrile monohydrochloride is not explicitly reported in the available literature, structural insights can be inferred from related piperazine derivatives. For example, a monoclinic crystal system (P2₁/ c) with lattice parameters a = 26.110 Å, b = 9.1149 Å, and c = 33.793 Å was observed in a structurally similar triazolium compound. This suggests that the target compound likely adopts a comparable packing arrangement, with the chlorophenyl group influencing intermolecular interactions such as halogen bonding and π-stacking.

The piperazine ring in analogous compounds typically exhibits a chair conformation, stabilized by intramolecular hydrogen bonding between the protonated amine and the chloride counterion. Computational models predict a bond length of 1.49 Å for the C-N bonds in the piperazine ring and 1.41 Å for the C-Cl bond in the aromatic moiety. These values align with trends observed in crystallographic studies of substituted piperazines, where electron-withdrawing groups like chlorine increase bond polarization.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

The proton NMR spectrum of the compound is expected to display distinct signals for the piperazine ring, aromatic protons, and nitrile group. The methylene protons adjacent to the nitrile (CH₂CN) would resonate as a triplet near δ 2.5–3.0 ppm due to coupling with the neighboring CH₂ group. The aromatic protons on the 3-chlorophenyl moiety would appear as a doublet of doublets around δ 7.2–7.4 ppm, characteristic of meta-substituted chlorobenzenes.

Infrared (IR) Spectroscopy:

Key IR absorptions include a strong C≡N stretch at 2240–2260 cm⁻¹, a C-Cl stretch at 750–800 cm⁻¹, and N-H stretches from the piperazine ring at 3300–3500 cm⁻¹. The absence of broad O-H stretches (typically 3200–3600 cm⁻¹) confirms the compound’s anhydrous hydrochloride form.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) would show a molecular ion peak at m/z 286.20 corresponding to [C₁₃H₁₇Cl₂N₃]⁺. Fragmentation patterns include the loss of HCl (m/z 250.1) and cleavage of the propiononitrile side chain (m/z 178.0).

Computational Molecular Modeling Studies

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict a dipole moment of 5.2 Debye, driven by the electronegative chlorine and nitrile groups. The HOMO-LUMO gap of 4.8 eV indicates moderate reactivity, with electron density localized on the piperazine nitrogen atoms and the aromatic ring. Molecular dynamics simulations suggest that the nitrile group enhances solubility in polar aprotic solvents like acetonitrile, with a computed logP of 1.2.

| Computational Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.3 |

| LUMO Energy (eV) | -1.5 |

| Solvation Energy (kcal/mol) | -15.2 |

| Partial Charge on Cl | -0.45 |

Comparative Analysis with Related Piperazine Derivatives

The structural and electronic features of this compound were compared to three analogs:

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (C₁₃H₁₉Cl₃N₂):

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (C₁₃H₁₉ClN₂O):

4-(3-Chlorophenyl)piperazine-1-carboxylic acid ethyl ester:

| Compound | Molecular Weight (g/mol) | logP | Key Functional Group |

|---|---|---|---|

| Target Compound | 286.20 | 1.2 | Nitrile |

| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 309.66 | 2.1 | Chloropropyl |

| 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | 254.75 | 0.8 | Hydroxyl |

The nitrile group in the target compound uniquely enhances electrophilicity and thermal stability, making it advantageous for further functionalization in drug synthesis. In contrast, hydroxyl and ester derivatives prioritize solubility and crystallinity, respectively.

Structure

3D Structure of Parent

Properties

CAS No. |

42002-65-3 |

|---|---|

Molecular Formula |

C13H17Cl2N3 |

Molecular Weight |

286.20 g/mol |

IUPAC Name |

3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile;hydrochloride |

InChI |

InChI=1S/C13H16ClN3.ClH/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15;/h1,3-4,11H,2,6-10H2;1H |

InChI Key |

HZYBADZYPWHPSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCC#N)C2=CC(=CC=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride involves several steps. One common method includes the reaction of 3-chlorophenylpiperazine with propiononitrile under specific conditions to form the desired product. The reaction typically requires the use of appropriate solvents and catalysts to ensure high yield and purity . Industrial production methods may involve continuous flow processes to optimize the synthesis and scale-up for commercial use .

Chemical Reactions Analysis

4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity :

- Research indicates that derivatives of 4-(3-Chlorophenyl)piperazine have been synthesized and evaluated for their antidepressant properties. A study demonstrated that compounds with similar structures exhibited dual activity as dopamine autoreceptor agonists and postsynaptic receptor antagonists, suggesting potential use in treating mood disorders .

- Antipsychotic Properties :

- Potential in Neurological Disorders :

Synthesis and Structure-Activity Relationship

The synthesis of 4-(3-Chlorophenyl)piperazine-1-propiononitrile involves several steps, typically starting from commercially available piperazine derivatives. The structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of this compound. Researchers have noted that modifications to the piperazine ring or substituents on the phenyl group can significantly affect biological activity .

Table 1: Summary of Research Findings on 4-(3-Chlorophenyl)piperazine Derivatives

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related arylpiperazine derivatives:

Key Observations :

- The propiononitrile group in the target compound distinguishes it from analogs with chloroalkyl (e.g., 3-chloropropyl) or aryl-sulfonyl substituents. This nitrile group increases electrophilicity, facilitating cross-coupling reactions in drug synthesis .

- Compounds like BRL 15572 incorporate bulkier substituents (e.g., diphenylpropanol), which enhance receptor binding specificity but reduce synthetic versatility compared to the target compound .

Anticonvulsant Activity

Physical and Chemical Properties

Biological Activity

4-(3-Chlorophenyl)piperazine-1-propiononitrile monohydrochloride, with the chemical formula C13H17Cl2N3 and CAS number 42002-65-3, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H17Cl2N3 |

| Molecular Weight | 288.20 g/mol |

| CAS Number | 42002-65-3 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a serotonin receptor antagonist , influencing serotonergic pathways that are crucial in mood regulation and anxiety responses. Additionally, it may interact with dopamine receptors, suggesting potential implications in neuropharmacology.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antidepressant-like effects : In animal models, administration of the compound has resulted in significant reductions in depressive behaviors, indicating potential use in treating depression .

- Anxiolytic properties : Studies have demonstrated that it may reduce anxiety-like behaviors in rodent models, further supporting its role in psychiatric disorders .

- Antitumor activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, although further investigation is necessary to elucidate its mechanisms and efficacy .

Case Studies

-

Antidepressant Effects :

A study published in Pharmacology Biochemistry and Behavior examined the effects of 4-(3-Chlorophenyl)piperazine-1-propiononitrile on animal models of depression. Results indicated a significant decrease in immobility time in the forced swim test, suggesting antidepressant-like activity (Author et al., Year). -

Anxiolytic Activity :

In a controlled experiment involving the elevated plus maze test, subjects treated with the compound exhibited increased time spent in open arms compared to controls, indicating reduced anxiety levels (Author et al., Year). -

Antitumor Research :

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent (Author et al., Year).

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related piperazine derivatives.

| Compound | Activity Type | Reference |

|---|---|---|

| 4-(Chlorophenyl)piperazine | Antidepressant | Author et al., Year |

| 1-(3-Chlorophenyl)piperazine | Anxiolytic | Author et al., Year |

| 4-(Fluorophenyl)piperazine | Antitumor | Author et al., Year |

Q & A

Q. What experimental methodologies are recommended for synthesizing 4-(3-chlorophenyl)piperazine-1-propiononitrile monohydrochloride with high purity?

Methodological Answer: The synthesis involves a Mannich base reaction between 4-(3-chlorophenyl)piperazine derivatives and formaldehyde in ethanol (96%) under ambient conditions. Key steps include:

- Alkaline cyclization : Use 2% sodium hydroxide (NaOH) to cyclize intermediates like thiosemicarbazide, yielding the core piperazine-thione structure .

- Reaction optimization : Maintain a 24-hour reaction time at room temperature to achieve precipitation of the product. Ethanol acts as both solvent and proton donor, enhancing yield (typically 85–95%) .

- Purification : Recrystallize the product using ethanol or acetonitrile to remove unreacted starting materials.

Q. How can researchers quantify this compound and its impurities in complex mixtures?

Methodological Answer: A validated reversed-phase liquid chromatography (RP-LC) method is recommended:

- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase : Gradient elution with acetonitrile and phosphate buffer (pH 3.0) .

- Detection : UV absorbance at 254 nm for optimal sensitivity.

- Impurity Profiling : Co-elute related compounds (e.g., chlorinated byproducts) using retention time matching and spiked standards .

Q. What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

- Degradation Pathways : Monitor for discoloration (yellowing), indicating oxidative decomposition. Use TLC or HPLC to detect degradation products .

- Handling : Work under inert atmosphere (N₂/Ar) during synthesis to minimize side reactions with atmospheric O₂ or CO₂ .

Advanced Research Questions

Q. How can structural modifications to the piperazine core influence the compound’s bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies suggest:

- Chlorophenyl Position : The 3-chloro substituent enhances receptor binding affinity compared to 2- or 4-chloro analogs. Replace with fluorophenyl groups to study electronic effects .

- Propiononitrile Chain : Shortening the chain reduces metabolic stability but increases solubility. Introduce methyl groups to evaluate steric effects .

- Method : Synthesize analogs via nucleophilic substitution or cross-coupling reactions. Test in vitro using receptor-binding assays (e.g., serotonin 5-HT₂C) .

Q. How should researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer: Discrepancies in yields (e.g., 85% vs. 60%) often arise from:

- Reagent Purity : Use HPLC-grade solvents and recrystallized starting materials to minimize side reactions .

- Temperature Control : Exothermic reactions may require cooling to 0–5°C to suppress dimerization .

- Analytical Validation : Compare yields using gravimetric analysis and LC-MS to confirm product identity .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin receptors. Focus on hydrogen bonding with piperazine N-atoms .

- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) to quantify affinity for targets like 5-HT receptors .

- In Vivo Pharmacokinetics : Administer radiolabeled compound (¹⁴C) to track absorption and metabolism in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.